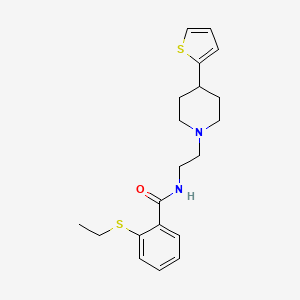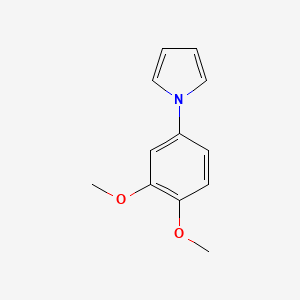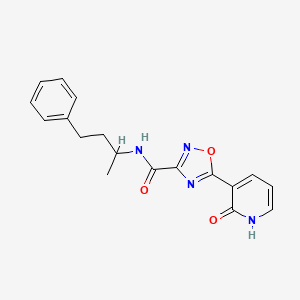![molecular formula C20H23F3N4O B2414082 N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775452-71-5](/img/structure/B2414082.png)
N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23F3N4O and its molecular weight is 392.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has focused on efficient synthesis methods for novel derivatives of piperidine carboxamides. For instance, Vijayakumar, Karthikeyan, and Sarveswari (2014) developed methods to synthesize 5,7-diarylpyrido[4,3-d]pyrimidines, highlighting advancements in the synthesis of complex molecules (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Chemical Modification and Analysis : Studies have also focused on chemical modifications and the characterization of similar compounds. For example, synthesis and characterization of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and their analysis through various spectral methods were reported by Kambappa et al. (2017) (Kambappa et al., 2017).
Biological and Pharmacological Applications
Anticancer Properties : Some derivatives have shown potential as anticancer agents. Kambappa et al. (2017) found that certain piperidine analogues demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Antimicrobial Activity : The antimicrobial activities of various derivatives have also been investigated. Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the antimicrobial properties of Pyridothienopyrimidines and Pyridothienotriazines derivatives (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Potential as a CNS Active Agent : Compounds like Schiff’s bases and 2-azetidinones derived from these molecules have been studied for their potential antidepressant and nootropic activities. Thomas et al. (2016) conducted research on this, suggesting the CNS active potential of these compounds (Thomas et al., 2016).
Analytical and Quality Control
- Analytical Methods Development : The development of analytical methods for quality control and study of related substances has been a focus area. For example, Ye et al. (2012) developed nonaqueous capillary electrophoretic separation methods for imatinib mesylate and related substances, demonstrating the importance of analytical techniques in studying these compounds (Ye et al., 2012).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c1-12-8-13(2)10-16(9-12)26-19(28)15-4-6-27(7-5-15)18-11-17(20(21,22)23)24-14(3)25-18/h8-11,15H,4-7H2,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJCDGBANMVNIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)
![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)
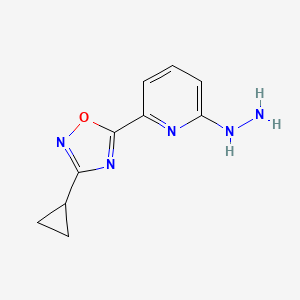
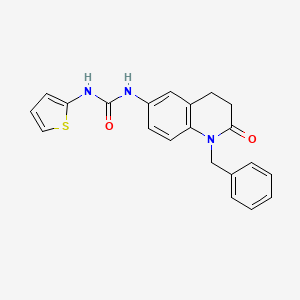
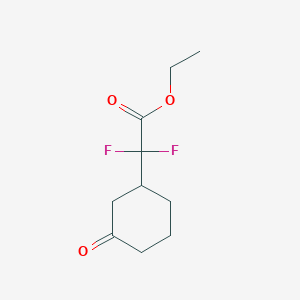
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride](/img/structure/B2414014.png)
